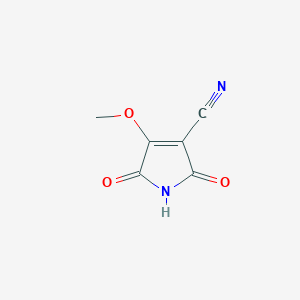
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. The presence of the cyano and methoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of maleic anhydride with methoxyamine to form 3-methoxymaleimide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学研究应用
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins, due to its reactivity with thiol groups.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its reactivity with nucleophiles, particularly thiol groups. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function. The cyano group can also participate in various chemical reactions, contributing to the compound’s versatility.
相似化合物的比较
2-Cyano-3-methylmaleimide: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxymaleimide: Lacks the cyano group, making it less reactive in certain applications.
2-Cyano-3-phenylmaleimide: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyano and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.
属性
分子式 |
C6H4N2O3 |
|---|---|
分子量 |
152.11 g/mol |
IUPAC 名称 |
4-methoxy-2,5-dioxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O3/c1-11-4-3(2-7)5(9)8-6(4)10/h1H3,(H,8,9,10) |
InChI 键 |
XKTFDGGIKAYJEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)NC1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)
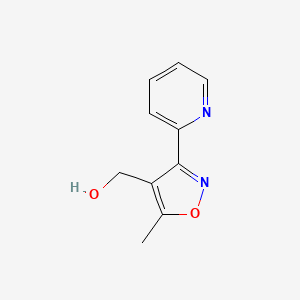
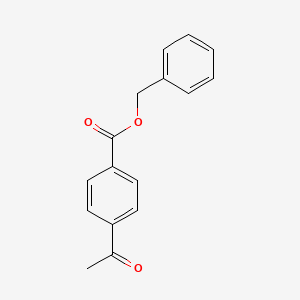
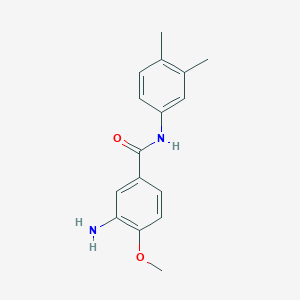

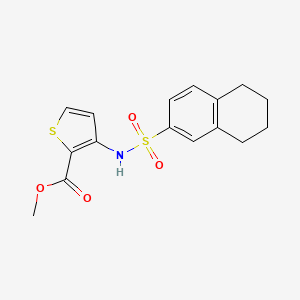

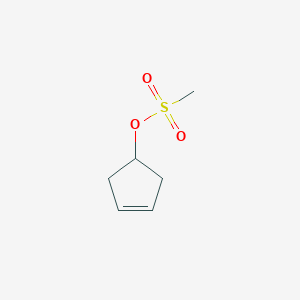
![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)
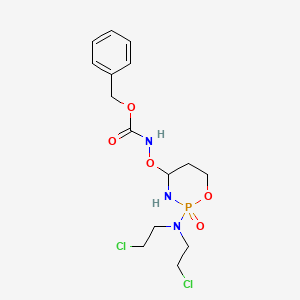
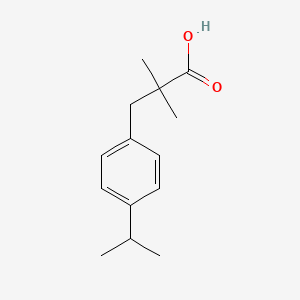
![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)

![2-Propanol, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8671176.png)
